(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid
Description
This compound is a chiral piperazine derivative functionalized with two distinct protecting groups: a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the N1 position and an allyloxycarbonyl (Alloc) group at the N4 position. The stereochemistry at the C2 position is specified as (S)-configuration, which is critical for its applications in peptide synthesis and medicinal chemistry . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under basic conditions (e.g., piperidine), while the Alloc group offers selective deprotection under mild, palladium-catalyzed conditions . This dual-protection strategy enables sequential deblocking, making the compound valuable for synthesizing complex peptide architectures.
Properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-2-13-31-23(29)25-11-12-26(21(14-25)22(27)28)24(30)32-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20-21H,1,11-15H2,(H,27,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKQHTTWUFGNQG-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136669 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 4-(2-propen-1-yl) (2S)-1,2,4-piperazinetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-71-0 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 4-(2-propen-1-yl) (2S)-1,2,4-piperazinetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 4-(2-propen-1-yl) (2S)-1,2,4-piperazinetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the protection of the piperazine ring with Fmoc and allyloxycarbonyl groups. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes controlling reaction temperatures, pressures, and the use of efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can replace certain groups with others, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and peptides.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The Fmoc group can act as a protecting group, while the allyloxycarbonyl group can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and facilitate specific chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of N-protected piperazine-2-carboxylic acids , which are pivotal intermediates in drug discovery. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Differences and Implications
Protecting Group Orthogonality: The Alloc group in the target compound allows for selective removal under neutral conditions (e.g., Pd(PPh3)4/PhSiH3), unlike the Boc group, which requires acidic conditions (e.g., TFA) . This orthogonality is advantageous for synthesizing acid-sensitive peptides.
Stereochemical Impact :
- The (S)-configuration at C2 in the target compound contrasts with the (R)-enantiomer (CAS 183742-23-6), which may exhibit divergent binding affinities in chiral environments, such as enzyme active sites .
Functional Group Versatility :
- Derivatives like 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS 180576-05-0) lack a chiral center but introduce a carboxylic acid side chain, enabling conjugation to resins or biomolecules .
Structural Analogues in Drug Discovery :
- The trifluoromethyl-pyrrolidine analog (CAS 2549171-72-2) demonstrates how fluorine incorporation enhances lipophilicity and metabolic stability, a strategy less explored in piperazine-based systems .
Physicochemical and Stability Data
- Solubility : Fmoc-protected piperazines (e.g., CAS 915749-50-7) are typically soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water .
- Stability : The Alloc group in the target compound is stable under basic Fmoc-deprotection conditions but sensitive to oxidation, requiring inert storage (2–8°C, argon) .
Biological Activity
(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid, commonly referred to as Fmoc-Ala-OH, is an important compound in medicinal chemistry and peptide synthesis. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C20H20N2O4, with a molecular weight of 352.38 g/mol. The compound features a piperazine ring that is substituted with fluorenylmethoxy and allyloxycarbonyl groups, which enhance its solubility and stability in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Interaction with Receptors : It can modulate receptor activity, particularly in the context of G-protein coupled receptors (GPCRs), leading to downstream signaling changes.
- Induction of Apoptosis : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized as follows:
Case Studies
- Anticancer Activity : A study demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis through caspase activation. The IC50 value was found to be 15 µM, indicating potent activity against these cells.
- Neuroprotection : Another investigation assessed the neuroprotective properties of the compound in a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. Treatment with the compound resulted in a 40% reduction in cell death compared to untreated controls, suggesting its potential for neuroprotective applications.
- Antimicrobial Efficacy : The antimicrobial activity was evaluated against various pathogens including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion assays, with MIC values ranging from 8 to 32 µg/mL depending on the strain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
